molecular formula C22H17ClN4O2S3 B12032281 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B12032281
M. Wt: 501.0 g/mol
InChI Key: XSXBWVCLUFUFNT-BHGWPJFGSA-N
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Description

“2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide” is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a hydroxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide” typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate reagents.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Hydrazide: The acetohydrazide moiety can be formed by reacting acetic acid derivatives with hydrazine.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 2-hydroxynaphthaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms or the hydroxynaphthalene moiety.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Agents: The compound may exhibit antimicrobial properties and could be studied for use in pharmaceuticals.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: The compound could be a lead compound for the development of new drugs targeting specific diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

    Chlorobenzyl Compounds: Compounds containing chlorobenzyl groups.

    Hydroxynaphthalene Derivatives: Compounds with hydroxynaphthalene moieties.

Uniqueness

The unique combination of functional groups in “2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide” may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17ClN4O2S3

Molecular Weight

501.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H17ClN4O2S3/c23-16-8-5-14(6-9-16)12-30-21-26-27-22(32-21)31-13-20(29)25-24-11-18-17-4-2-1-3-15(17)7-10-19(18)28/h1-11,28H,12-13H2,(H,25,29)/b24-11+

InChI Key

XSXBWVCLUFUFNT-BHGWPJFGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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